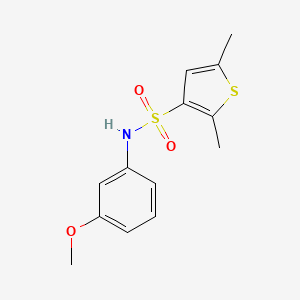![molecular formula C19H20N2O4 B3609793 5-[(4-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B3609793.png)
5-[(4-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid
Overview
Description
5-[(4-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid, also known as MPAC, is a chemical compound that has been the subject of extensive research for its potential applications in the field of medicine. MPAC is a peptide-based inhibitor of a protein called dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Scientific Research Applications
5-[(4-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid has been studied extensively for its potential applications in the treatment of type 2 diabetes mellitus. DPP-IV inhibitors like this compound have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. This compound has also been studied for its potential use in the treatment of obesity and metabolic syndrome.
Mechanism of Action
5-[(4-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid works by inhibiting the activity of DPP-IV, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in improved glycemic control.
Biochemical and Physiological Effects
Studies have shown that this compound improves glycemic control in patients with type 2 diabetes by reducing HbA1c levels and fasting plasma glucose levels. This compound has also been shown to improve beta-cell function and reduce insulin resistance. In addition, this compound has been found to have anti-inflammatory effects and may have a protective effect on the cardiovascular system.
Advantages and Limitations for Lab Experiments
5-[(4-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid is a well-studied compound with a known mechanism of action, making it a useful tool for research in the field of diabetes and metabolism. However, this compound is a relatively expensive compound, and its synthesis requires several steps, which may limit its use in large-scale experiments.
Future Directions
There are several areas of research that could benefit from further study of 5-[(4-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid. One area of interest is the potential use of this compound in combination with other therapies for the treatment of type 2 diabetes. Another area of research is the investigation of the long-term effects of this compound on beta-cell function and insulin resistance. Additionally, there is a need for further research on the safety and efficacy of this compound in different patient populations, such as elderly or pediatric patients. Finally, there is potential for the development of new DPP-IV inhibitors based on the structure of this compound.
properties
IUPAC Name |
5-[4-[methyl(phenyl)carbamoyl]anilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21(16-6-3-2-4-7-16)19(25)14-10-12-15(13-11-14)20-17(22)8-5-9-18(23)24/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITLFJWLISQCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]piperidine](/img/structure/B3609715.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide](/img/structure/B3609716.png)

![ethyl 5-acetyl-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3609723.png)
![2-[(3,4-dimethoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3609728.png)
![N-cyclopentyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3609737.png)
![N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B3609742.png)
![N-cyclohexyl-2-[4-(isobutyrylamino)benzoyl]hydrazinecarboxamide](/img/structure/B3609757.png)

![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-phenoxyphenyl)acetamide](/img/structure/B3609770.png)

![5-{[2-(4-methyl-1,3-thiazol-5-yl)ethyl]thio}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3609777.png)
![4-chloro-N-(2,5-dichlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609780.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3609798.png)